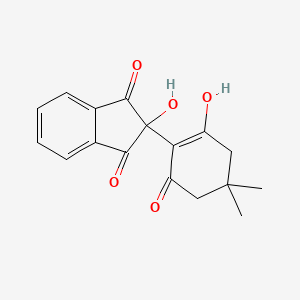![molecular formula C11H11N5O2 B10890020 7-(Furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10890020.png)
7-(Furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that contains a furan ring, a triazole ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of (ethoxymethylidene)malononitrile and appropriate aminoazoles, heated under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other green chemistry approaches could be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the compound .
Applications De Recherche Scientifique
7-(Furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential anticancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 7-(Furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine structure and have been studied for their biological activities.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds also contain a triazole ring and have shown potential as kinase inhibitors.
1,3,5-Triazine-2,4-diamines: These compounds have a similar triazine structure and are known for their biological activities.
Uniqueness
7-(Furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of furan, triazole, and pyrimidine rings, which confer distinct chemical and biological properties. Its potential as a CDK2 inhibitor and its eco-friendly synthesis methods further distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C11H11N5O2 |
|---|---|
Poids moléculaire |
245.24 g/mol |
Nom IUPAC |
7-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C11H11N5O2/c1-6-8(10(12)17)9(7-3-2-4-18-7)16-11(15-6)13-5-14-16/h2-5,9H,1H3,(H2,12,17)(H,13,14,15) |
Clé InChI |
KRAMEFUXKDESDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CO3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


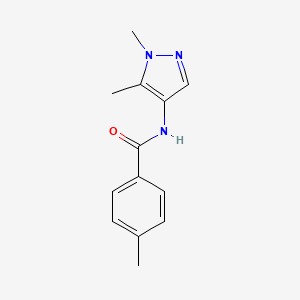
![2-[2-(2-Acetylamino-4-methylsulfanyl-butyryloxy)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B10889950.png)
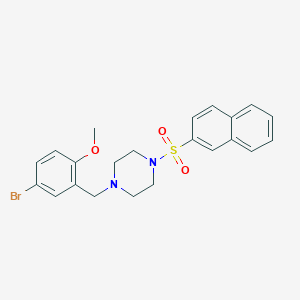
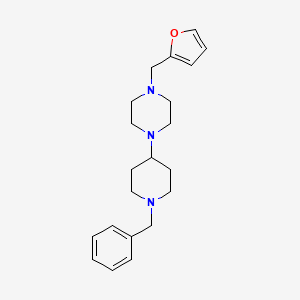
![6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B10889975.png)
![2-[(2-chloro-6-nitrophenyl)sulfanyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B10889982.png)
![4-[({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-methyl-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide](/img/structure/B10889985.png)
![3-amino-1-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile](/img/structure/B10889993.png)
![2,2'-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}diacetic acid](/img/structure/B10889999.png)
![5-(2-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10890003.png)
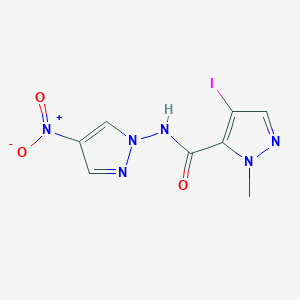
![N~5~-{3-[(1-Adamantylcarbonyl)amino]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10890015.png)
![5-[(Cyclohexylcarbonyl)amino]-2-(ethylamino)-1,3-thiazole-4-carboxamide](/img/structure/B10890016.png)
